molecular formula C15H22N6O5S B15210540 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid CAS No. 61102-32-7

2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid

Cat. No.: B15210540
CAS No.: 61102-32-7
M. Wt: 398.4 g/mol
InChI Key: WQDADBVRHZNWSM-JTPBVDGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid is a complex organic compound that features a purine base attached to a sugar moiety, which is further linked to an amino acid

Preparation Methods

The synthesis of 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid involves multiple steps:

    Synthesis of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler precursors such as formamide and glycine.

    Formation of the Sugar Moiety: The sugar moiety, 3,4-dihydroxytetrahydrofuran, is prepared through the reduction of a suitable precursor, such as a furan derivative.

    Coupling of the Purine Base and Sugar Moiety: The purine base is then coupled with the sugar moiety through a glycosidic bond formation, typically using a Lewis acid catalyst.

    Attachment of the Amino Acid: The final step involves the attachment of the amino acid, 2-amino-2-methylbutanoic acid, to the sugar-purine conjugate through a thioether linkage. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.

    Hydrolysis: The glycosidic bond between the purine base and the sugar moiety can be hydrolyzed under acidic or basic conditions, leading to the separation of the two components.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and substituted amino acid derivatives.

Scientific Research Applications

2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.

    Biology: The compound is studied for its potential role in biochemical pathways, particularly those involving nucleic acids and amino acids.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can intercalate into DNA or RNA, affecting their structure and function. The amino acid moiety can interact with enzymes, potentially inhibiting their activity or altering their function. The compound may also be involved in signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar compounds to 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid include:

    Nucleoside Analogs: Compounds such as 2’,3’-dideoxyadenosine and 2’,3’-dideoxyinosine, which are used as antiviral agents.

    Amino Acid Derivatives: Compounds like S-adenosylmethionine and S-adenosylhomocysteine, which play roles in methylation reactions and other biochemical processes.

The uniqueness of this compound lies in its combined structure of a purine base, sugar moiety, and amino acid, which allows it to participate in a wide range of biochemical and chemical reactions.

Properties

CAS No.

61102-32-7

Molecular Formula

C15H22N6O5S

Molecular Weight

398.4 g/mol

IUPAC Name

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-methylbutanoic acid

InChI

InChI=1S/C15H22N6O5S/c1-15(17,14(24)25)2-3-27-4-7-9(22)10(23)13(26-7)21-6-20-8-11(16)18-5-19-12(8)21/h5-7,9-10,13,22-23H,2-4,17H2,1H3,(H,24,25)(H2,16,18,19)/t7-,9-,10-,13-,15?/m1/s1

InChI Key

WQDADBVRHZNWSM-JTPBVDGGSA-N

Isomeric SMILES

CC(CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N

Canonical SMILES

CC(CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.